DL-2-Methylglutamic acid
Overview
Description
DL-2-Methylglutamic Acid is a derivative of glutamic acid . It is used in chemical synthesis studies .
Synthesis Analysis
This compound may be synthesized using various methods. One such method involves the reaction of 2-methylglutamate with glutamate decarboxylase from Escherichia coli .Molecular Structure Analysis
The molecular formula of this compound is C6H11NO4 . Its molecular weight is 161.16 g/mol .Chemical Reactions Analysis
Several intermediates in the reaction of 2-methylglutamate with glutamate decarboxylase from Escherichia coli were detected by stopped-flow spectrophotometry and by rapid-scanning spectrophotometry after conventional mixing .Physical and Chemical Properties Analysis
This compound is a white to off-white fine crystalline powder . Its melting point is 160 °C (dec.) (lit.) .Scientific Research Applications
Rapid Chiral Discrimination
DL-2-Methylglutamic acid, as a chiral molecule, has significant implications in distinguishing between disease states. For example, Fukui et al. (2021) developed a rapid method to separate the enantiomers of 2-hydroxyglutaric acid, closely related to this compound, using chiral derivatizing reagent and field asymmetric waveform ion mobility spectrometry/mass spectrometry. This method shows potential for clinical analysis, highlighting the importance of such compounds in medical diagnostics (Fukui et al., 2021).
Neurometabolic Disorder Study
In neurometabolic disorders, this compound and its derivatives play a crucial role. Mühlhausen et al. (2014) investigated combined D,L-2-hydroxyglutaric aciduria (a condition associated with this compound), detailing its clinical course and the effects of citrate treatment. This study provides insights into the biochemical and clinical manifestations of disorders related to this compound metabolism (Mühlhausen et al., 2014).
Animal Nutrition and Health
In animal nutrition, derivatives of this compound have been studied for their effects on growth and health. Zhao et al. (2018) compared the bio-efficacy of 2-hydroxy-4-methylthiobutanoic acid with DL-methionine, examining their impact on the growth and health of Cherry Valley ducks. Such research is critical for understanding how this compound derivatives can be used to improve animal nutrition and health (Zhao et al., 2018).
Metabolic Profiling in Cancer
This compound's metabolic profiling has applications in cancer research. Terunuma et al. (2014) found that the oncometabolite 2-hydroxyglutarate, similar in structure to this compound, is associated with breast cancer prognosis. Such findings underscore the importance of this compound and its derivatives in understanding cancer metabolism and developing potential biomarkers (Terunuma et al., 2014).
Mechanism of Action
While the specific mechanism of action for DL-2-Methylglutamic acid is not explicitly stated in the search results, amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Future Directions
DL-2-Methylglutamic acid may continue to be used in chemical synthesis studies . As an amino acid derivative, it may also find applications in the development of ergogenic supplements .
Relevant Papers Several papers have been published on this compound. For instance, a paper titled “Effects of amino acid derivatives on physical, mental, and physiological activities” discusses the benefits of amino acid derivatives as ergogenic dietary substances . Another paper titled “An investigation of transient intermediates in the reaction of 2-methylglutamate with glutamate decarboxylase from Escherichia coli” provides insights into the synthesis of this compound .
Properties
IUPAC Name |
2-amino-2-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSCIWIRXWFIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018948 | |
Record name | 2-Methylglutamic acid, DL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-90-9, 470-51-9 | |
Record name | 2-Methylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylglutamic acid, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Glutamic acid, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11704 | |
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Record name | DL-Glutamic acid, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9968 | |
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Record name | NSC226144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226144 | |
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Record name | 2-Methylglutamic acid, DL- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-methylglutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLGLUTAMIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2D99THH1B | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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